molecular formula C8H12N2O3 B3389586 3-(3-Propyl-1,2,4-oxadiazol-5-yl)propanoic acid CAS No. 930395-82-7

3-(3-Propyl-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B3389586
CAS No.: 930395-82-7
M. Wt: 184.19 g/mol
InChI Key: SICRYCCWGXBHIN-UHFFFAOYSA-N
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Description

3-(3-Propyl-1,2,4-oxadiazol-5-yl)propanoic acid is a useful research compound. Its molecular formula is C8H12N2O3 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-2-3-6-9-7(13-10-6)4-5-8(11)12/h2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICRYCCWGXBHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930395-82-7
Record name 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid
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Propanoic Acid Moiety:the Carboxylic Acid Group is a Classic Target for Bioisosteric Replacement to Improve Properties Like Membrane Permeability and Oral Bioavailability.hilarispublisher.com

Other Acidic Heterocycles: Other bioisosteres like hydroxamic acids or acidic 5-membered rings (e.g., thiazolidinediones) could also be considered, each with a different theoretical impact on acidity (pKa), lipophilicity (logP), and hydrogen bonding capacity. nih.gov

1,2,4 Oxadiazole Ring:the Central Heterocycle is a Stable Bioisostere for Ester and Amide Groups and is Crucial for the Compound S Architecture.lifechemicals.comresearchgate.net

Regioisomers: Replacing the 1,2,4-oxadiazole (B8745197) with its 1,3,4-oxadiazole (B1194373) regioisomer would theoretically alter the vector and position of the hydrogen bond accepting nitrogen atoms. This change can significantly impact binding affinity by disrupting the precise geometry required for optimal receptor interaction. researchgate.net Computational studies suggest that the 1,3,4-isomer can lead to higher polarity and potentially different metabolic stability. researchgate.net

Other Heterocycles: Replacing the oxadiazole with other five-membered heterocycles like a 1,2,4-thiadiazole (B1232254) or a pyrazole (B372694) would change the electronic properties and hydrogen bonding capabilities of the core scaffold, potentially altering receptor selectivity and potency. nih.gov

Propyl Group:the Hydrophobic N Propyl Group Can Be Replaced with Various Other Groups to Probe the Size and Nature of the Corresponding Hydrophobic Pocket in the Receptor.

Alkyl Analogs: Shortening or lengthening the alkyl chain (e.g., ethyl, butyl) would theoretically impact the van der Waals interactions. An optimal chain length would maximize favorable contacts without introducing steric clashes.

Aromatic Rings: Replacing the propyl group with a phenyl or other small aromatic ring (e.g., thiophene, furan) introduces aromaticity and potential for pi-pi stacking interactions. This significantly changes the shape and electronic character of this part of the molecule, which could enhance or decrease binding affinity depending on the topology of the active site.

Original Moiety Bioisosteric Replacement Theoretical Impact on Profile
Propanoic Acid 5-Substituted Tetrazole Maintains acidic nature; may improve metabolic stability and permeability.
1,2,4-Oxadiazole (B8745197) 1,3,4-Oxadiazole (B1194373) Alters vector of H-bond acceptors; increases polarity; may reduce affinity.
1,2,4-Oxadiazole 1,2,4-Thiadiazole (B1232254) Modifies electronic character and H-bonding; potential change in selectivity.
Propyl Group Phenyl Group Introduces aromaticity; allows for potential pi-stacking; changes shape.
Propyl Group Thiophene Group Aromatic bioisostere of phenyl; alters electronic properties.

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations (e.g., DFT/B3LYP)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of molecules to determine their geometry and energies. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. epstem.net Such calculations would typically begin with a geometry optimization of 3-(3-Propyl-1,2,4-oxadiazol-5-yl)propanoic acid to find its most stable three-dimensional conformation.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and reactivity. ekb.eg The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. ekb.egirjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution across a molecule. researchgate.net An MEP map plots the electrostatic potential onto the electron density surface, using a color spectrum to identify charge distribution. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen and oxygen atoms of the oxadiazole ring, identifying them as potential sites for hydrogen bonding and electrophilic interaction.

Table 1: Illustrative Quantum Chemical Properties for this compound
ParameterTypical Value (Hypothetical)Significance
EHOMO-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.7 eVIndicates chemical reactivity and kinetic stability; a larger gap suggests higher stability. irjweb.com
Dipole Moment3.2 DMeasures the overall polarity of the molecule.

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to further predict the chemical behavior of the molecule. These descriptors, based on DFT, provide a quantitative measure of reactivity. epstem.netirjweb.com

Ionization Potential (I) : Approximated as -EHOMO. It is the energy required to remove an electron.

Electron Affinity (A) : Approximated as -ELUMO. It is the energy released when an electron is added.

Electronegativity (χ) : Calculated as (I + A) / 2. It describes the ability of the molecule to attract electrons.

Chemical Hardness (η) : Calculated as (I - A) / 2. It measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S) : Calculated as 1 / (2η). It is the reciprocal of hardness; soft molecules are more reactive.

These parameters are invaluable for predicting how this compound might interact with other molecules, including biological macromolecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a ligand (a small molecule) binds to the active site of a receptor, typically a protein. plos.org This method is crucial for structure-based drug design. Given that various 1,2,4-oxadiazole (B8745197) derivatives have been explored as inhibitors for enzymes such as cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), docking simulations could be employed to investigate the potential of this compound as an inhibitor for these or other relevant targets. najah.edursc.org

Docking algorithms sample numerous possible orientations (poses) of the ligand within the protein's binding pocket and rank them using a scoring function. This score, often expressed in kcal/mol, estimates the binding free energy, with more negative values indicating a higher predicted binding affinity. mdpi.com The top-ranked pose represents the most likely binding mode, revealing the specific orientation of the ligand and its interactions with the receptor. For this compound, the simulation would predict how its propyl chain, oxadiazole ring, and propanoic acid tail fit within the target's active site.

A critical output of molecular docking is the detailed map of intermolecular interactions between the ligand and the amino acid residues of the protein. researchgate.netresearchgate.net These interactions are essential for stabilizing the ligand-protein complex. Common interactions include:

Hydrogen Bonds : Typically formed between hydrogen bond donors (like the -OH of the carboxylic acid) and acceptors (like backbone carbonyls or specific residues such as Asp, Glu, or Gln).

Hydrophobic Interactions : Occur between nonpolar parts of the ligand (e.g., the propyl chain) and hydrophobic residues in the binding pocket (e.g., Leu, Val, Ala). researchgate.net

Pi-Stacking or Pi-Cation Interactions : Involving the aromatic-like oxadiazole ring and aromatic residues like Phe, Tyr, or Trp.

Identifying these key residues provides a rationale for the molecule's activity and guides future efforts to optimize its structure for improved potency and selectivity.

Table 2: Illustrative Docking Interactions of this compound with a Hypothetical Kinase Target
Ligand MoietyInteracting Amino Acid ResidueInteraction TypeBinding Energy (kcal/mol)
Carboxylic AcidLysine (Lys) 72Hydrogen Bond / Salt Bridge-8.5
Oxadiazole RingLeucine (Leu) 132Hydrogen Bond (with N atom)
Propyl ChainValine (Val) 57Hydrophobic
Propyl ChainIsoleucine (Ile) 145Hydrophobic

If initial docking studies suggest that this compound has a favorable binding affinity for a particular target, virtual screening can be employed to explore its potential further. mdpi.com In this approach, large digital libraries containing thousands or millions of compounds are computationally docked against the target protein's binding site. mdpi.com This allows for the rapid identification of other molecules with similar or potentially superior binding characteristics. The structural scaffold of this compound could serve as a starting point or query in such a screening campaign to discover novel hits for a specific biological target. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time. For compounds like this compound, MD simulations can provide critical insights into how the molecule interacts with biological targets, such as proteins, and its stability within a dynamic environment.

MD simulations are instrumental in evaluating the stability of a ligand-protein complex. Studies on various 1,2,4-oxadiazole derivatives have used MD simulations to confirm that these compounds can form stable complexes with their target proteins. tandfonline.commdpi.com The simulations reveal that the stability is often maintained through a network of non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the amino acid residues in the protein's binding site. tandfonline.comtandfonline.com

For instance, simulations of 1,2,4-oxadiazole-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) showed that the most active compounds retained their hydrogen bonds for extended periods, leading to a stable protein-ligand complex. tandfonline.com The oxadiazole ring itself is noted for its hydrophilic and electron-donating properties, which facilitate binding with enzymes and other biomolecules. mdpi.com Furthermore, the chemical and thermal resistance of the oxadiazole ring contributes to its metabolic stability in biological systems. mdpi.com

Conformational analysis, which is a key part of these simulations, tracks how the structure of the ligand and protein change upon binding. For a molecule like this compound, this would involve observing the flexibility of the propyl group and the propanoic acid chain and how they orient themselves to achieve an optimal fit within a binding pocket.

To quantify the stability of the system during an MD simulation, two key metrics are calculated: Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the protein or ligand over time, compared to a reference structure. A low and stable RMSD value over the course of the simulation indicates that the complex has reached equilibrium and remains stable. In studies of 1,2,4-oxadiazole derivatives targeting EGFR, the RMSD of the protein's backbone atoms was monitored. Low RMSD values for the complex suggested the formation of a stable interaction between the compound and the protein. tandfonline.com Similarly, MD simulations of 1,3,4-oxadiazole (B1194373) derivatives targeting the VEGFR2 protein showed that the complex reached stability after an initial period of fluctuation, as indicated by a leveling-off of the RMSD graph. mdpi.com

Root Mean Square Fluctuation (RMSF) measures the deviation of individual amino acid residues or atoms within the ligand. This analysis helps to identify which parts of the protein or ligand are flexible and which are stable. High RMSF values indicate flexible regions, such as loops, while low values correspond to more rigid structures like alpha-helices and beta-sheets. For a ligand-protein complex, low RMSF values for the amino acids in the binding pocket suggest that the ligand has a stabilizing effect on that region of the protein. tandfonline.com

The table below summarizes typical findings from MD simulations of oxadiazole derivatives, which would be expected in a hypothetical simulation of this compound bound to a target.

ParameterTypical Observation for Stable ComplexInterpretation
RMSD (Protein Backbone)Low value (< 2.5 Å) and plateaus after initial riseThe protein-ligand complex is stable and has reached equilibrium. mdpi.com
RMSF (Binding Site Residues)Low fluctuation valuesThe ligand binding stabilizes the active site of the protein. tandfonline.com
Hydrogen BondsMaintained throughout the simulationKey interactions contributing to binding affinity and stability are persistent. tandfonline.com

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic and toxicity properties of a compound. This helps to identify candidates with favorable drug-like properties before committing to expensive and time-consuming experimental studies. nih.gov

Oral bioavailability is a key parameter for many drugs, and it is often predicted by assessing a compound's compliance with established guidelines like Lipinski's Rule of Five. These rules relate physicochemical properties to the likelihood of a compound being orally active. Several in silico studies on 1,2,4-oxadiazole derivatives suggest that this class of compounds generally exhibits good drug-like properties. mdpi.combenthamdirect.com

Predictions for various 1,2,4-oxadiazole series show that they typically have molecular weights under 500 g/mol , LogP values below 5, and appropriate numbers of hydrogen bond donors and acceptors. mdpi.com The topological polar surface area (TPSA) is another important predictor of oral bioavailability, and for many oxadiazole derivatives, this value falls within the acceptable range (below 140 Ų). mdpi.com These favorable properties suggest that this compound is also likely to have good potential for oral absorption. benthamdirect.comipbcams.ac.cn

The following interactive table displays predicted ADMET properties for a representative 1,2,4-oxadiazole derivative, illustrating the typical profile for this chemical class.

PropertyPredicted Value/Range for Oxadiazole AnalogsSignificance for Drug-Likeness
Molecular Weight (g/mol)250 - 350Complies with Lipinski's Rule (< 500), favoring good absorption. mdpi.com
LogP (Octanol-Water Partition Coefficient)2.0 - 5.0Indicates balanced lipophilicity for membrane permeability. benthamdirect.com
Hydrogen Bond Donors≤ 5Complies with Lipinski's Rule, favoring membrane permeability. mdpi.com
Hydrogen Bond Acceptors≤ 10Complies with Lipinski's Rule, favoring membrane permeability. mdpi.com
Topological Polar Surface Area (TPSA)< 140 ŲPredicts good oral bioavailability. mdpi.com

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS). In silico models can predict BBB permeability based on a compound's molecular features. The prediction is often expressed as a logBB value, where compounds with logBB > 0.3 are considered to cross the BBB, while those with logBB < -1.0 are thought to be poorly distributed to the brain. arxiv.org Machine learning models trained on large datasets of chemical compounds have shown high accuracy in predicting BBB permeability. arxiv.orgarxiv.org For 1,2,4-triazole (B32235) derivatives, a class structurally related to oxadiazoles, in silico ADME predictions have been used to evaluate their potential to penetrate the BBB. pensoft.net The specific BBB permeability of this compound would depend on its precise physicochemical properties, but its relatively small size and moderate polarity suggest that some level of BBB penetration may be possible.

Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for the metabolism of most drugs. Predicting which part of a molecule is most likely to be metabolized (the Site of Metabolism, or SOM) is essential for understanding its metabolic stability and potential for forming active or toxic metabolites. nih.gov

For oxadiazole-containing compounds, metabolism can occur on the substituent groups or, in some cases, involve the cleavage of the heterocyclic ring itself. nih.gov In silico tools like MetaSite, SMARTCyp, and others are used to predict the SOM by considering factors such as atom accessibility and the chemical reactivity of different positions on the molecule. psu.edu For this compound, the most probable sites of metabolism would be the alkyl chains (the propyl and propanoic acid groups), which are susceptible to oxidative metabolism by CYP enzymes. The oxadiazole ring itself is generally considered metabolically stable, a property that makes it a useful bioisostere for more labile functional groups like esters and amides. nih.gov However, P450-mediated ring opening has been reported for some 1,3,4-oxadiazole derivatives. nih.gov

Theoretical Evaluation of Genotoxicity (excluding actual test results)

The theoretical evaluation of genotoxicity for "this compound" involves computational methods that predict the potential of the compound to cause genetic damage without conducting laboratory experiments. These in silico models primarily function by identifying specific molecular substructures, known as structural alerts, that are associated with mutagenicity or clastogenicity.

Computational toxicology programs, such as Derek Nexus or Leadscope, utilize databases of known genotoxic compounds to build predictive models based on Quantitative Structure-Activity Relationships (QSAR). When evaluating "this compound," these models would deconstruct the molecule into its constituent parts—the propyl group, the 1,2,4-oxadiazole ring, and the propanoic acid side chain—and screen for recognized toxicophores.

The 1,2,4-oxadiazole ring is a key feature for this assessment. Generally, this heterocyclic ring is not considered a high-risk structural alert for mutagenicity in standard computational models. However, the presence of an N-O bond within the ring is a feature that can, in some contexts, be associated with a potential for metabolic activation to reactive species. Theoretical concerns could involve the potential for enzymatic or chemical reduction that leads to the cleavage of this bond, which might generate reactive intermediates capable of interacting with DNA. A study on related oxadiazole derivatives noted that mutagenic activity was not directly related to the oxadiazole ring itself but was highly dependent on the specific side chains attached to it. researchgate.net For the title compound, the other substructures—a simple alkyl (propyl) chain and a propanoic acid moiety—are not typically flagged as structural alerts for genotoxicity. Therefore, standard QSAR models would likely predict a low probability of genotoxic potential for "this compound," while acknowledging the theoretical possibility of metabolic pathways involving the heterocycle's N-O bond.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a crucial technique in ligand-based drug design, used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For "this compound" and its analogs, which are known to act as agonists for targets like G-protein coupled receptors (GPCRs), pharmacophore models help in designing new compounds with improved potency and selectivity.

Based on in silico docking and QSAR studies of closely related 1,2,4-oxadiazole propanoic and butanoic acid derivatives, a general pharmacophore model can be constructed. These studies reveal a consistent binding mode for this class of compounds. iaea.org The key features of this pharmacophore are:

Hydrogen Bond Acceptor: The nitrogen atoms within the 1,2,4-oxadiazole ring are critical hydrogen bond acceptors. Molecular docking simulations show these atoms forming key interactions with amino acid residues, such as arginine, in the receptor's binding pocket. iaea.org

Anionic/Negative Ionizable Group: The terminal carboxylate group of the propanoic acid side chain is a crucial feature, forming strong ionic interactions or hydrogen bonds with positively charged residues in the active site. This feature is essential for anchoring the ligand within the binding pocket. iaea.org

Ligand-based drug design efforts utilize this pharmacophore model to guide the synthesis of new derivatives. nih.govresearchgate.net By maintaining the core pharmacophoric elements (the oxadiazole, the carboxylic acid, and a hydrophobic group) while modifying other parts of the molecule, researchers can explore the structure-activity relationship (SAR) to optimize biological activity. For instance, new molecules can be designed by replacing the propyl group with other hydrophobic moieties or altering the linker length between the oxadiazole and the carboxylic acid to improve the geometric alignment of the key features.

Pharmacophoric Feature Corresponding Molecular Moiety Theoretical Interaction
Hydrogen Bond Acceptor 1,2,4-Oxadiazole Nitrogens Interaction with donor residues (e.g., Arginine) in the active site.
Anionic Group Carboxylate of Propanoic Acid Ionic bonding or hydrogen bonding with cationic residues.
Hydrophobic Region Propyl Side Chain Van der Waals interactions within a hydrophobic pocket.

Bioisosteric Replacements and Their Impact on Theoretical Profiles

Bioisosteric replacement is a strategy used in medicinal chemistry to substitute one part of a molecule with a chemically different group that retains similar physical or chemical properties, aiming to modulate the compound's biological activity, metabolic stability, or pharmacokinetic profile. The theoretical impact of such replacements on "this compound" can be analyzed by considering each of its three main components.

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Modification of the 3-(3-Propyl-1,2,4-oxadiazol-5-yl)propanoic Acid Scaffold

The core structure of this compound offers several positions for systematic modification. Research has primarily focused on two key areas: substitution at the 3-position of the oxadiazole ring and alterations to the propanoic acid moiety at the 5-position.

Modification at the 3-Position: The propyl group is often replaced with a wide range of aryl substituents. The synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propanoic acids is commonly achieved by reacting arylamidoximes with succinic anhydride, sometimes using microwave irradiation to improve yields. scielo.brresearchgate.netscielo.br This allows for the introduction of phenyl, tolyl, and other substituted aromatic rings to probe the effects of electronics and sterics on activity. scielo.brscielo.br

Modification of the Propanoic Acid Moiety: The carboxylic acid group is a key feature, often involved in hydrogen bonding interactions with biological targets. Modifications include esterification to produce methyl propionates, which alters the polarity and hydrogen bonding capability of the molecule. scielo.br Other studies have explored replacing the propanoic acid with different linkers or functional groups to optimize activity. For instance, in related series, the propanoic acid is replaced by propanone structures to create analogs with different biological targets. researchgate.net

Modification at the 5-Position: While the focus of this article is on derivatives with a propanoic acid at the 5-position, broader studies on 1,2,4-oxadiazoles involve placing the propyl group at the 5-position and an aryl group at the 3-position. nih.gov These studies help to understand the relative importance of the substituent positions on the heterocyclic ring for specific biological activities like antimicrobial or anti-inflammatory effects. nih.gov

Influence of Substituents on Biological Recognition and Modulation

The nature of the substituents on the 1,2,4-oxadiazole (B8745197) scaffold profoundly influences the compound's interaction with biological targets, such as enzymes and receptors.

Anticancer Activity: In a series of 1,2,4-oxadiazole derivatives designed as anticancer agents, the substituents on the aryl ring at the 3-position were found to be critical. researchgate.netdeepdyve.com For example, a 3-(pyridin-4-yl) substituent resulted in a compound with potent activity against colon (CaCo-2) and colorectal (DLD1) cancer cell lines. researchgate.netdeepdyve.com Specifically, 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole showed an IC50 value of 4.96 µM against the CaCo-2 cell line. deepdyve.comiaea.org The presence of dimethoxyphenyl or diol-substituted phenyl groups also conferred activity against breast (T47D) and prostate (PC-3) cancer cell lines, respectively, although with lower potency compared to reference drugs. researchgate.netdeepdyve.com

Analgesic and Anti-inflammatory Properties: Preliminary screenings of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids revealed that aryl substituents are crucial for analgesic and anti-inflammatory effects. scielo.brscielo.br The parent compound, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propionic acid, possesses significant peripheral analgesic and anti-inflammatory properties. scielo.br Analogs with tolyl groups (3b and 3d in the cited study) showed slightly better analgesic activity than the standard drug dipyrone. scielo.br The o-tolyl substituted acid also exhibited anti-inflammatory properties. scielo.br

Larvicidal Activity: Studies on 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids as larvicidal agents against Aedes aegypti larvae have shown a clear SAR. The activity appears to be correlated with the presence of electron-withdrawing substituents at the para position of the phenyl ring. researchgate.net For example, compounds with para-chloro, para-bromo, and para-nitro substituents demonstrated high activity, with the nitro-substituted compound being the most potent. researchgate.net This suggests that the electronic properties of the substituent play a direct role in the compound's larvicidal mechanism. researchgate.net

Compound/SubstituentBiological ActivityTarget/Cell LinePotency (IC50 / LC50)
2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazoleAnticancerColon (CaCo-2)4.96 µM deepdyve.comiaea.org
[2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanolAnticancerColorectal (DLD1)0.35 µM deepdyve.comiaea.org
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazoleAnticancerBreast (T47D)19.40 µM researchgate.net
4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diolAnticancerProstate (PC-3)15.7 µM researchgate.net
3-(3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl)propanoic acidLarvicidalAedes aegypti28.1 ppm researchgate.net
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acidLarvicidalAedes aegypti35.8 ppm researchgate.net

Design of Analogs for Specific Biological Pathways

The rational design of analogs based on the 1,2,4-oxadiazole scaffold has led to the development of potent and selective inhibitors for various biological pathways implicated in disease.

EGFR Inhibitors for Anticancer Therapy: The epidermal growth factor receptor (EGFR) is a key target in cancer treatment. A novel series of compounds linking a 1,2,4-oxadiazole ring to a 1,3,4-oxadiazole-imidazole core were designed as EGFR inhibitors. rsc.org These compounds, such as 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles, showed significant in vitro anticancer activity against prostate, lung, and liver cancer cell lines, with several analogs exhibiting greater potency than the established drug etoposide. rsc.org The design rationale involved fragment-based drug design (FBDD) to create molecules that could effectively fit into the EGFR binding site. rsc.org

Sortase A Inhibitors for Antibacterial Agents: Sortase A (SrtA) is a bacterial enzyme essential for the virulence of Gram-positive bacteria like S. aureus. nih.govnih.gov A class of 1,2,4-oxadiazole compounds was identified as efficient SrtA inhibitors through virtual screening. nih.govnih.gov The design of more potent inhibitors was guided by 3D-QSAR and molecular docking studies, which provided insights into the critical structural features required for binding to the enzyme's active site. nih.gov

VEGFR-2 Inhibitors for Anti-Angiogenesis: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, a process vital for tumor growth. A design strategy based on bioisosteric replacement of moieties in the multi-target kinase inhibitor sorafenib (B1663141) led to a new series of inhibitors. mdpi.com In this design, a 1,2,5-oxadiazole-2-oxide (furoxan) scaffold was coupled with a pyrazolo[3,4-d]pyrimidine core to create potent VEGFR-2 inhibitors that also modulate the MAPK signaling pathway. mdpi.com

Conformational Analysis and its Implications for Biological Activity

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis of 1,2,4-oxadiazole derivatives reveals key structural features that influence their activity.

Crystallographic studies of related compounds, such as 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid, show that the benzene (B151609) ring attached at the 3-position is nearly coplanar with the 1,2,4-oxadiazole ring, with a small dihedral angle between them (e.g., 14.0°). scienceopen.comresearchgate.net This relative planarity can be important for optimal interaction with flat binding surfaces in receptors or enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For 1,2,4-oxadiazole derivatives, 3D-QSAR studies have been instrumental in rationalizing SAR and guiding the design of new, more potent analogs.

Models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these relationships. For a series of 120 1,2,4-oxadiazole derivatives studied as Sortase A inhibitors, a 3D-QSAR model was developed that showed high predictive potential, with a high correlation coefficient (R²) of 0.9235 for the training set. nih.govnih.gov Such models generate 3D contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and hydrophobic properties are favorable or unfavorable for activity. nih.gov For instance, the QSAR analysis of SrtA inhibitors indicated that a hydrophobic substituent was essential in a specific region of the molecule for potent activity. nih.gov

Similar 3D-QSAR studies have been performed on 1,2,4-oxadiazole derivatives for their anticancer activity. researchgate.netiaea.org These models, validated by statistical parameters like q² (cross-validated R²) and pred_r², help in understanding the structural requirements for cytotoxicity and are used to design new molecules with enhanced anticancer potential by substituting different groups based on the QSAR outcomes. researchgate.netiaea.orgnih.gov

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will likely focus on optimizing the synthesis of 3-(3-Propyl-1,2,4-oxadiazol-5-yl)propanoic acid and its analogs, emphasizing efficiency and green chemistry principles. While traditional methods for creating 1,2,4-oxadiazoles are established, there is a significant opportunity to develop more sustainable practices. nih.gov

Advanced synthetic methodologies such as continuous flow chemistry offer precise control over reaction parameters, leading to higher yields and purity while minimizing waste. nih.govrsc.orgrsc.orgresearchgate.netnih.gov The application of microwave-assisted synthesis is another avenue that can drastically reduce reaction times and energy consumption. nih.gov Furthermore, the exploration of novel, metal-free catalysts, such as graphene oxide, could provide a more environmentally friendly alternative to conventional catalysts. nih.gov The development of one-pot synthesis protocols, where multiple reaction steps are carried out in the same vessel, would further enhance the efficiency and cost-effectiveness of producing these compounds. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for 1,2,4-Oxadiazole (B8745197) Synthesis

MethodologyAdvantagesDisadvantages
Conventional Batch Synthesis Well-established procedures.Often requires harsh conditions, long reaction times, and can generate significant waste.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, improved yields. nih.govScalability can be a challenge.
Continuous Flow Chemistry Precise control over reaction parameters, enhanced safety, ease of scalability, and potential for automation. nih.govrsc.orgRequires specialized equipment.
Green Catalysis (e.g., Graphene Oxide) Environmentally friendly, potentially reusable catalysts. nih.govCatalyst stability and efficiency can vary.
One-Pot Synthesis Increased efficiency, reduced waste and purification steps. organic-chemistry.orgCan be challenging to optimize for complex molecules.

Exploration of New Chemical Space through Diversification of the Oxadiazole Core

The this compound scaffold is a prime candidate for chemical diversification to explore new chemical space and uncover novel biological activities. The 1,2,4-oxadiazole ring is a known bioisostere for ester and amide groups, offering a way to improve the metabolic stability of potential drug candidates. rjptonline.orgchim.itacs.orgnih.govresearchgate.net

Future research can systematically modify both the propyl group at the 3-position and the propanoic acid side chain at the 5-position of the oxadiazole ring. This will allow for the investigation of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties to optimize for specific biological targets. nih.gov The replacement of the 1,2,4-oxadiazole ring with its regioisomeric 1,3,4-oxadiazole (B1194373) counterpart could also be explored, as this has been shown to impact properties such as polarity and metabolic stability. nih.govrsc.org Such diversification efforts could lead to the discovery of new compounds with a wide range of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. rjptonline.orgnih.govtandfonline.com

Advanced Computational Modeling for Deeper Mechanistic Understanding

Advanced computational modeling techniques are poised to provide a deeper understanding of the chemical and biological properties of this compound and its derivatives. Methods such as Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR), including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models of biological activity. mdpi.comarabjchem.org

Molecular docking studies can elucidate the binding modes of these compounds with various protein targets, offering insights into the molecular basis of their activity. mdpi.commdpi.comnih.govresearchgate.net Furthermore, molecular dynamics simulations can provide a dynamic picture of ligand-receptor interactions, helping to understand the stability of these interactions over time. mdpi.com These computational approaches will be invaluable in guiding the rational design of new analogs with improved potency and selectivity, thereby accelerating the drug discovery process.

Integration of Omics Data for Systems-Level Biological Insights

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, future research should integrate various "omics" data. A systems biology approach, which combines data from genomics, proteomics, and metabolomics, can reveal the broader biological pathways and networks modulated by these compounds. springernature.comfrontiersin.orgnih.govdrugtargetreview.comresearchgate.net

Chemical proteomics, for instance, can be used to identify the direct protein targets of these molecules within a complex biological system. acs.orgresearchgate.netupenn.edu By understanding the full spectrum of molecular interactions, researchers can uncover novel mechanisms of action and potential off-target effects. This holistic view is crucial for the development of safer and more effective therapeutic agents. The integration of these large-scale datasets will facilitate a move from a single-target to a systems-level understanding of drug action. nih.gov

Application of the this compound Scaffold in Chemical Biology Probes

The versatile structure of this compound makes it an excellent candidate for the development of chemical biology probes. These tools are instrumental in studying biological processes and identifying new drug targets. The oxadiazole scaffold can be modified to create activity-based probes (ABPs) that covalently label specific classes of enzymes, such as serine hydrolases. nih.govnih.gov

Furthermore, the incorporation of photoactivatable groups, such as those found in oxadiazolines, can transform these molecules into photoaffinity labels. nih.govresearchgate.net These probes can be used to identify the binding partners of the compound in a cellular context upon UV irradiation. nih.govscilit.com The development of such probes based on the this compound scaffold would provide powerful tools for chemical proteomics and the broader field of chemical biology, enabling the elucidation of protein function and the identification of novel therapeutic targets. acs.org

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3-Propyl-1,2,4-oxadiazol-5-yl)propanoic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of propionitrile derivatives with hydroxylamine, followed by cyclization. A continuous microreactor approach (e.g., using HPLC purification) has achieved yields up to 46% for structurally similar oxadiazole derivatives . Optimizing reaction time, temperature (e.g., 80–100°C), and stoichiometry of the nitrile and hydroxylamine precursors is critical. Post-synthesis purification via silica gel chromatography or recrystallization improves purity. For example, ESI-MS and HRMS are essential for confirming molecular weight and structural integrity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ESI-MS : Provides molecular ion peaks (e.g., m/z 342.2 [M + H]+ for related oxadiazole derivatives) to confirm molecular weight .
  • ¹H/¹³C NMR : Identifies proton environments (e.g., propyl chain signals at δ 0.9–1.7 ppm) and carbonyl groups (δ 170–175 ppm for carboxylic acid) .
  • HPLC : Used for purity assessment (>95%) and separation of byproducts under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle safety and stability concerns during experimental workflows?

  • Methodological Answer :
  • Hazard Mitigation : Use fume hoods, chemical-resistant gloves (e.g., nitrile), and safety goggles to avoid skin/eye contact. The compound may irritate mucous membranes, similar to structurally related carboxylic acids .
  • Storage : Keep in airtight containers at 4°C to prevent hydrolysis of the oxadiazole ring. Stability tests under varying pH and temperature conditions are recommended .

Advanced Research Questions

Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?

  • Methodological Answer :
  • Crystallization : Use slow evaporation of a saturated solution in ethanol/water (1:1) to obtain single crystals. For orthorhombic systems (e.g., space group Pna2₁), unit cell parameters (e.g., a = 6.13 Å, b = 6.82 Å, c = 23.43 Å) should be validated via X-ray diffraction .
  • Refinement : Employ SHELXL for small-molecule refinement, leveraging least-squares minimization (R₁ < 0.05) and anisotropic displacement parameters. Discrepancies in thermal motion or bond lengths may indicate twinning or disorder .

Q. What strategies are effective for modifying the oxadiazole ring to tune physicochemical properties (e.g., solubility, bioavailability)?

  • Methodological Answer :
  • Structural Modifications :
Modification SiteExample DerivativeImpact
Oxadiazole C33-(4-Bromophenyl) variantIncreased lipophilicity (logP +0.8)
Propanoic Acid ChainMethyl esterificationEnhanced membrane permeability
  • SAR Studies : Evaluate substituent effects via computational docking (e.g., AutoDock Vina) and solubility assays in PBS (pH 7.4) .

Q. How does this compound function as a ligand in lanthanide coordination complexes, and what applications arise from its photophysical properties?

  • Methodological Answer :
  • Coordination Chemistry : The carboxylic acid and oxadiazole N/O atoms chelate lanthanides (e.g., Dy(III), Nd(III)), forming octahedral complexes. FT-IR (ν(COO⁻) ~1600 cm⁻¹) and luminescence spectroscopy confirm binding .
  • Applications : Such complexes exhibit tunable luminescence (e.g., Nd(III) emits at 1060 nm), making them candidates for OLEDs or bioimaging probes. Quantum yield measurements (e.g., using integrating spheres) quantify efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.